Punicanolic acid

Description

Taxonomic and Biogenic Origins in Punica granatum

This compound was first identified and isolated from the flowers of Punica granatum Linnaeus, a species belonging to the family Lythraceae within the subfamily Punicoideae. The pomegranate plant, scientifically designated as Punica granatum, represents a fruit-bearing deciduous shrub that typically grows between 5 and 10 meters in height. This species is characterized by its rich symbolic and mythological associations across many cultures, with origins traced to Afghanistan and Iran before its subsequent introduction and cultivation throughout Asia, Africa, and Europe. The distribution of Punica granatum spans diverse geographical regions including West Asia, the Caucasus region, South Asia, Central Asia, northern and tropical Africa, southeastern Asia, and the Mediterranean Basin.

The biogenic production of this compound within Punica granatum flowers represents a specialized metabolic pathway that contributes to the plant's complex phytochemical profile. Within the taxonomic classification system, Punica granatum stands as one of only two species within the genus Punica, with the other being Punica protopunica, which is endemic to the Socotran archipelago. The specific localization of this compound within the floral tissues of Punica granatum suggests a targeted biosynthetic process that may be related to the plant's reproductive strategies or defensive mechanisms. Research has demonstrated that the compound can be extracted from the ethyl acetate-soluble fraction of methanolic flower extracts, indicating its presence in moderately polar cellular compartments.

The phytochemical diversity of Punica granatum encompasses multiple classes of bioactive compounds, with this compound representing one of the more recently discovered triterpene constituents. The main classes of phytochemicals identified from various parts of the pomegranate plant include ellagitannins, gallotannins and derivatives, flavonoids, lignans, triterpenoids and phytosterols, fatty acids and lipids, organic acids and phenolic acids, and other specialized compounds. The specific presence of this compound within the floral tissue distinguishes it from other pomegranate-derived compounds that may be found in different plant parts such as fruits, seeds, or leaves. This tissue-specific distribution pattern suggests that this compound may play a specialized role in the plant's reproductive biology or serve as a chemical defense mechanism within the vulnerable floral structures.

Structural Classification as a Taraxastane-Type Triterpene

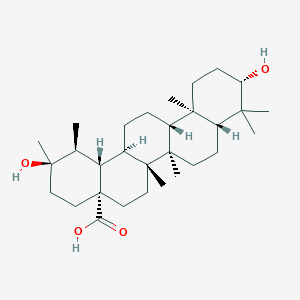

This compound belongs to the taraxastane-type triterpene class of natural products, characterized by a complex polycyclic structure containing thirty carbon atoms. The molecular formula of this compound is C₃₀H₅₀O₄, with a molecular weight of 474.37091008 daltons, and it has been assigned the Chemical Abstracts Service registry number 1122484-84-7. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions describes it as a complex multi-ring structure with specific stereochemical configurations at multiple carbon centers. The taraxastane backbone represents one of several triterpene skeletal types found in nature, distinguished by its unique arrangement of cyclized isoprene units that form the characteristic pentacyclic structure.

The structural elucidation of this compound has been accomplished through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometric techniques. The compound exhibits a taraxastane-type skeleton, which is characterized by a specific arrangement of five interconnected rings formed through the cyclization of the linear triterpene precursor squalene. Within this structural framework, this compound contains multiple hydroxyl functional groups and a carboxylic acid moiety, contributing to its biological activity profile. The stereochemical complexity of the molecule includes numerous chiral centers, resulting in a highly specific three-dimensional conformation that is critical for its biological interactions.

The taraxastane-type triterpene classification places this compound within a family of compounds that share common biosynthetic origins and structural features. Other members of this structural class have been identified in various plant species, including compounds isolated from Pittosporum angustifolium and Hypericum oblongifolium, suggesting that the taraxastane backbone represents a widespread natural product scaffold. The specific substitution pattern and stereochemistry of this compound distinguish it from other taraxastane-type triterpenes, contributing to its unique biological activity profile. Comparative structural analysis reveals that while the core taraxastane skeleton is conserved across different natural products, the specific functional group arrangements and stereochemical configurations vary significantly between different compounds within this class.

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.37091008 Da |

| CAS Registry Number | 1122484-84-7 |

| Compound Class | Taraxastane-type triterpene |

| Source Organism | Punica granatum L. |

| Plant Part | Flowers |

| InChI Key | WJCIWKNYROGCFD-HVQVBEDBNA-N |

Historical Context in Phytochemical Research

The discovery and characterization of this compound represents a relatively recent advancement in pomegranate phytochemistry research, with the compound first being reported in the scientific literature in 2008. The isolation of this novel taraxastane-type triterpene was achieved through bioassay-guided fractionation techniques, demonstrating the continued importance of biological activity screening in natural product discovery. This research was conducted as part of a broader investigation into the medicinal properties of pomegranate flowers, representing the twenty-third installment in a series of studies focused on medicinal flowers. The systematic approach to natural product isolation employed in this research exemplifies the methodological advances that have characterized modern phytochemical research in the early twenty-first century.

The historical development of pomegranate research has evolved significantly over the past several decades, with early investigations primarily focusing on the more readily accessible fruit and juice components. The expansion of research efforts to include previously understudied plant parts, such as flowers, has led to the discovery of novel compounds like this compound. This shift in research focus reflects broader trends in natural product chemistry, where investigators have increasingly recognized the importance of examining diverse plant tissues to fully characterize the phytochemical diversity of medicinal plants. The discovery of this compound has contributed to a more comprehensive understanding of the therapeutic potential associated with different parts of the Punica granatum plant.

The identification of this compound's biological activity, specifically its tumor necrosis factor-alpha inhibitory properties, has positioned this compound within the context of anti-inflammatory natural product research. This discovery coincided with growing scientific interest in natural compounds that could modulate inflammatory processes, particularly those involved in metabolic disorders and chronic diseases. The historical significance of this compound's discovery extends beyond its individual properties to include its contribution to the broader understanding of how different plant parts may contain distinct bioactive compounds with complementary therapeutic effects. Research conducted subsequent to its initial isolation has further validated the biological significance of this compound, particularly in the context of inflammatory mediator inhibition.

The methodological approaches employed in this compound research reflect the evolution of natural product isolation and characterization techniques available in the early twenty-first century. The use of bioassay-guided fractionation represents a sophisticated approach to natural product discovery that combines biological activity screening with systematic chemical separation techniques. This methodology has proven particularly valuable in identifying compounds with specific biological activities from complex plant extracts containing multiple bioactive constituents. The successful isolation and characterization of this compound demonstrates the continued relevance of traditional natural product discovery approaches, even in an era of increasingly sophisticated synthetic and biotechnological drug development strategies.

| Research Milestone | Year | Significance |

|---|---|---|

| First isolation and characterization | 2008 | Discovery of novel taraxastane-type triterpene from P. granatum flowers |

| Structural elucidation | 2008 | Complete determination of molecular structure and stereochemistry |

| Biological activity identification | 2008 | Demonstration of tumor necrosis factor-alpha inhibitory activity |

| Subsequent validation studies | 2010-2017 | Confirmation of anti-inflammatory properties and therapeutic potential |

Propriétés

Formule moléculaire |

C30H50O4 |

|---|---|

Poids moléculaire |

474.7 g/mol |

Nom IUPAC |

(1S,2R,4aR,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-2,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-hexadecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H50O4/c1-18-23-19-8-9-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,6)27(19,5)14-16-30(23,24(32)33)17-15-29(18,7)34/h18-23,31,34H,8-17H2,1-7H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29+,30+/m0/s1 |

Clé InChI |

WJCIWKNYROGCFD-FKYBFWJDSA-N |

SMILES isomérique |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC[C@@]1(C)O)C(=O)O)C)C)(C)C)O)C |

SMILES canonique |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1(C)O)C(=O)O)C)C)(C)C)O)C |

Synonymes |

punicanolic acid |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Properties

Punicanolic acid exhibits significant anticancer effects, particularly against breast cancer. In studies involving human breast cancer cell lines, this compound demonstrated the ability to inhibit cell proliferation by up to 96% and induce apoptosis in both estrogen-sensitive and insensitive cell lines. The mechanism of action involves disrupting mitochondrial membrane potential and modulating protein kinase C signaling pathways, which are crucial for cell growth regulation .

Table 1: Effects of this compound on Breast Cancer Cell Lines

| Cell Line | Concentration (μM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| MDA-MB-231 | 40 | 92 | 86 |

| MDA-ER·7 | 40 | 96 | 91 |

Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. It can inhibit the expression of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation in various models . This makes it a potential therapeutic agent for conditions characterized by chronic inflammation.

Metabolic Health

Research indicates that this compound may improve metabolic health by enhancing insulin sensitivity and reducing adipose tissue accumulation. In animal studies, administration of this compound led to a significant decrease in body fat and improved glucose tolerance, suggesting its potential as a treatment for obesity and type 2 diabetes .

Table 2: Metabolic Effects of this compound in Animal Models

| Study Model | Treatment | Outcome |

|---|---|---|

| ICR CD-1 Mice | 5% Punicic Acid | Decreased perirenal fat |

| C57Bl/J6 Mice | Punicic Acid | Enhanced insulin sensitivity |

| Ovariectomized Mice | Punicic Acid | Improved bone mineral density |

Neurological Benefits

This compound has shown promise in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties help reduce oxidative stress and inflammation in neural tissues, potentially mitigating symptoms associated with these disorders . Additionally, formulations designed to enhance its bioavailability are being explored to improve its effectiveness in neurological applications.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic products aimed at skin health. Its ability to promote skin regeneration and reduce signs of aging makes it an attractive ingredient for dermatological formulations .

Nutraceutical Potential

There is growing interest in incorporating this compound into food products due to its health benefits. As a nutraceutical compound, it could add value to pomegranate-derived products while promoting health benefits such as weight management and metabolic health .

Table 3: Potential Nutraceutical Applications of this compound

| Application Area | Potential Benefits |

|---|---|

| Functional Foods | Weight management, metabolic health |

| Dietary Supplements | Antioxidant support, anti-inflammatory effects |

Analyse Des Réactions Chimiques

Key Functional Groups:

-

Carboxylic acid : Enables neutralization and salt formation.

-

Conjugated triene system : Susceptible to oxidation, isomerization, and electrophilic additions.

Neutralization Reactions

As a carboxylic acid, punicic acid reacts with bases to form salts. For example:

This reactivity is consistent with general carboxylic acid behavior, producing water and ionic salts . Similar reactions occur with and , releasing gas .

Metabolic and Biochemical Reactions

Punicic acid undergoes enzymatic transformations in biological systems:

Conversion to Conjugated Linoleic Acid (CLA)

In vivo studies in rats demonstrate that punicic acid is metabolized to rumenic acid (9cis,11trans-CLA), a bioactive isomer with anti-inflammatory properties . This process involves desaturation and elongation enzymes.

Enzyme Inhibition

Punicic acid modulates key enzymes:

-

Cyclooxygenase (COX) and lipoxygenase (LOX) : Inhibition reduces prostaglandin and leukotriene synthesis, contributing to anti-inflammatory effects .

-

PPAR receptors : Activation upregulates lipid metabolism and glucose homeostasis genes .

Research Findings on Reactivity and Biological Effects

Key studies highlight punicic acid’s mechanisms and outcomes:

Oxidative and Redox Reactions

-

Hydroxyl radical scavenging : Neutralizes reactive oxygen species (ROS) via electron donation .

-

Metal chelation : Binds transition metals (e.g., Fe²⁺), preventing Fenton reactions .

Stability and Degradation

Punicic acid degrades under high heat or prolonged UV exposure, leading to isomerization and loss of bioactivity. Stabilization techniques include encapsulation in lipid nanoparticles or refrigeration .

Méthodes De Préparation

Traditional Extraction and Isolation Techniques

Solvent Extraction and Cold Pressing

Punicic acid is traditionally extracted from pomegranate seeds using organic solvents such as hexane, petroleum ether, or ethanol. In one protocol, seeds are ground into powder and subjected to Soxhlet extraction with hexane at 60–80°C for 6–8 hours, yielding crude oil containing 65–75% punicic acid. Cold pressing, an alternative solvent-free method, preserves heat-sensitive compounds but achieves lower yields (12–20% oil content). Post-extraction, degumming and deacidification steps remove phospholipids and free fatty acids, respectively, enhancing purity.

Saponification and Acidification

Crude pomegranate seed oil is saponified using potassium hydroxide (KOH) in ethanol to hydrolyze triglycerides into free fatty acids. For example, 10% KOH-ethanol solution refluxed at 80°C for 1.5 hours releases mixed fatty acids, which are then acidified to pH 3 with sulfuric acid to precipitate punicic acid. This step typically achieves 67–78% punicic acid content but requires subsequent purification.

Urea Inclusion Crystallization

Principles and Workflow

Urea forms inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated punicic acid in the filtrate. In a patented method, mixed fatty acids are dissolved in methanol-dioxane (1:1 v/v), combined with urea, and frozen at -10°C for 10 hours. The precipitate (urea-saturated fatty acid complexes) is filtered, while the filtrate contains punicic acid at 92% purity after solvent removal.

Table 1: Urea Inclusion Parameters and Outcomes

| Parameter | Condition | Purity (%) | Yield (%) |

|---|---|---|---|

| Solvent System | Methanol-dioxane (1:1) | 92 | 75 |

| Freezing Temperature | -10°C | 89 | 68 |

| Freezing Duration | 10 hours | 85 | 72 |

Freezing Crystallization

Single-Step Crystallization

A novel freezing crystallization method exploits punicic acid’s higher melting point (-10°C) compared to other fatty acids. Mixed fatty acids dissolved in acetone (8:1 solvent-to-fatty acid ratio) are frozen at -30°C for 1 hour. Upon thawing, the last 40% of the melt (enriched in punicic acid) is collected, achieving 85% purity in one step.

Multi-Step Crystallization

Repeating the process with the enriched fraction increases purity to 89%. For instance, a second crystallization in acetone at -30°C for 1 hour elevates punicic acid content from 78% to 89%. This method avoids urea, reduces solvent use, and completes in <2 hours per cycle.

Table 2: Freezing Crystallization Efficiency

| Step | Solvent | Temperature | Duration | Purity (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | -30°C | 1 hour | 85 | 40 |

| 2 | Acetone | -30°C | 1 hour | 89 | 35 |

Supercritical CO₂ Extraction

High-Pressure Extraction

Supercritical CO₂ extraction (SCE) operates at 25–40 MPa and 45–60°C, selectively dissolving punicic acid triglycerides. A patent describes extracting 134–142 g of oil per kilogram of seeds at 25 MPa and 45°C, yielding oil with 73–75% punicic acid. SCE avoids organic solvents, making it environmentally favorable.

Phospholipid Complexation for Enhanced Stability

Formulation of SPEPC

To improve punicic acid’s bioavailability, a standardized pomegranate extract-phospholipid complex (SPEPC) is prepared by mixing pomegranate extract with soy phosphatidylcholine in methanol-dioxane (1:1 v/v). Spray-drying the mixture yields a powder with 99.7% entrapment efficiency and 0.26 mg/mL solubility in n-octanol (vs. 0.005 mg/mL for free punicic acid).

Table 3: SPEPC Characterization Data

| Parameter | Result |

|---|---|

| Entrapment Efficiency | 99.7% w/w |

| Solubility in n-octanol | 0.26 mg/mL |

| Particle Size | 50 μm (spherical morphology) |

Microbial Biosynthesis

Engineering Saccharomyces cerevisiae

Recent advances involve metabolic engineering of Saccharomyces cerevisiae to produce punicic acid. By integrating FADX genes (responsible for linoleic acid conversion) into the yeast genome, researchers achieved 26.7% punicic acid in total fatty acids. Fermentation at 30°C for 72 hours yielded 22% punicic acid in triacylglycerols, demonstrating scalability.

Yarrowia lipolytica Strain Optimization

In Yarrowia lipolytica, knockout of peroxisomal genes (e.g., EYK1) and overexpression of DGA2 (diacylglycerol acyltransferase) increased punicic acid production to 1.0% of total fatty acids. While yields remain low, this approach highlights potential for sustainable production.

High-Purity TAG Preparation via HPLC

RP-HPLC Purification

Triacylglycerols (TAGs) of punicic acid are purified using reversed-phase HPLC with a C18 column. Fraction 6 from pomegranate seed oil eluted with acetonitrile-isopropanol (70:30 v/v) contains >97% punicic acid TAGs, stable for 90 days at -20°C.

Table 4: HPLC Purification Parameters

| Column | Mobile Phase | Flow Rate | Purity (%) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile-isopropanol | 1 mL/min | 97 |

Comparative Analysis of Methods

Table 5: Method Efficacy and Limitations

| Method | Purity (%) | Yield (%) | Duration | Scalability |

|---|---|---|---|---|

| Urea Inclusion | 92 | 68–75 | 12+ hours | Moderate |

| Freezing Crystallization | 89 | 35–40 | 2–4 hours | High |

| Supercritical CO₂ | 95 | 70–80 | 4–6 hours | High |

| Microbial Synthesis | 26.7 | 18–22 | 72 hours | Emerging |

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound sourcing for longitudinal studies?

- Methodological Answer : Acquire certificates of analysis (CoA) for purity (>95% by HPLC). Use accelerated stability studies (40°C/75% RH) to establish storage guidelines. Include internal reference standards in each experiment to monitor compound integrity .

Methodological Guidance for Data Interpretation

- Handling Contradictory Results : Follow the CONSORT or ARRIVE guidelines for reporting in vivo studies. For in vitro conflicts, verify cell line authentication (STR profiling) and assay conditions (e.g., serum-free vs. serum-containing media) .

- Literature Review Rigor : Use databases like PubMed, SciFinder, and Google Scholar with MeSH terms (e.g., "this compound" AND "pharmacokinetics"). Exclude studies lacking purity data or methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.